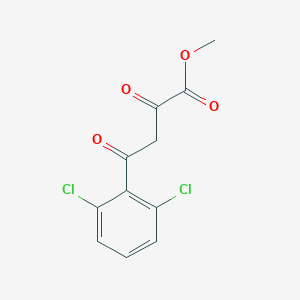

Methyl 4-(2,6-dichlorophenyl)-2,4-dioxobutanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

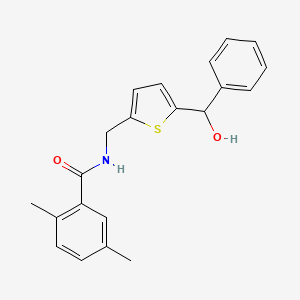

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the phenyl ring and the four-carbon chain .Chemical Reactions Analysis

This compound would likely undergo a variety of chemical reactions, depending on the conditions and reagents present. For example, the phenyl ring might undergo electrophilic aromatic substitution, while the carbonyl groups in the 2,4-dioxobutanoate group might undergo nucleophilic addition .Applications De Recherche Scientifique

Molecular Docking and Vibrational Studies

Methyl 4-(2,6-dichlorophenyl)-2,4-dioxobutanoate has been studied for its vibrational, structural, electronic, and optical properties. These studies use both experimental spectroscopy and theoretical calculations to understand the molecule's stability and reactivity. The compound shows potential as a nonlinear optical material and has been analyzed for biological activities through molecular docking studies, indicating its significance in both material science and pharmacology (Vanasundari, Balachandran, Kavimani & Narayana, 2018).Electrochemical Oxidation for Hydrogen Production

Research on the electrochemical oxidation of derivatives of methyl 4-(2,6-dichlorophenyl)-2,4-dioxobutanoate, specifically in aqueous solutions, has shown potential applications in hydrogen production. This involves the degradation of organic compounds like Methyl Red and herbicides, indicating its relevance in environmental chemistry and sustainable energy production (Santos et al., 2020).Photocatalytic Water Treatment

The compound has been implicated in studies exploring the photocatalytic removal of water pollutants, like trichlorophenol, using commercial powders. This suggests its indirect involvement in environmental remediation technologies, especially in water treatment processes (Gaya, Abdullah, Hussein & Zainal, 2010).Role in Biosynthesis Processes

In biochemistry, derivatives of this compound, such as 4-methylthio-2-oxobutanoate, have been identified in the biosynthesis of ethylene from methionine in various microorganisms. This highlights its role in fundamental biological processes and its potential application in biotechnological research (Billington, Golding & Primrose, 1979).Enzyme-Immobilized Detoxification

The compound has been used in studies involving enzyme-immobilized beads for the removal of toxic pollutants like dichlorophenol from wastewater. This illustrates its application in developing advanced methods for environmental clean-up and pollution control (Wang et al., 2015).Photoelectrochemical Sensing

Its derivatives have been used in the development of photoelectrochemical sensors, such as in the detection of chlorophenol in water. This showcases its role in analytical chemistry, particularly in the development of sensitive methods for monitoring environmental pollutants (Yan et al., 2019).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

methyl 4-(2,6-dichlorophenyl)-2,4-dioxobutanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2O4/c1-17-11(16)9(15)5-8(14)10-6(12)3-2-4-7(10)13/h2-4H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPBPQOTVYIRVAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)CC(=O)C1=C(C=CC=C1Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(2,6-dichlorophenyl)-2,4-dioxobutanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-Bromobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2695512.png)

![(E)-4-(Dimethylamino)-N-[(6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]but-2-enamide](/img/structure/B2695513.png)

![N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2695523.png)

![S-phenyl 1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-1,2-dihydro-3-pyridinecarbothioate](/img/structure/B2695525.png)

![(E)-N-[2,2-Difluoro-2-(6-methoxypyridin-2-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2695526.png)

![5-((4-Bromophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2695533.png)